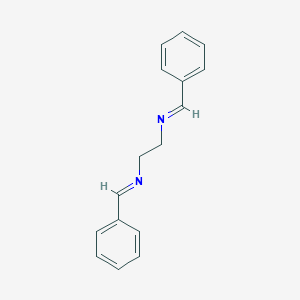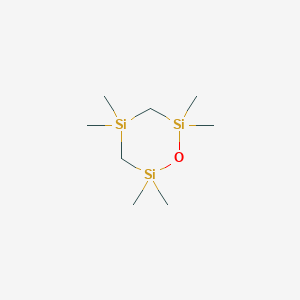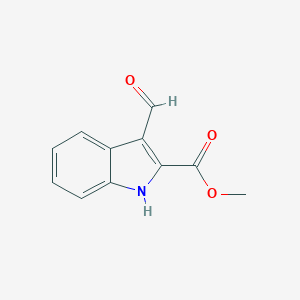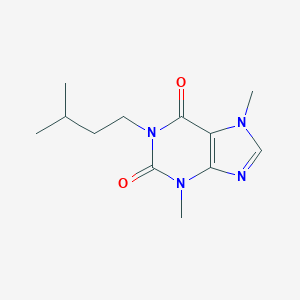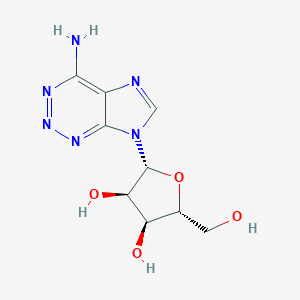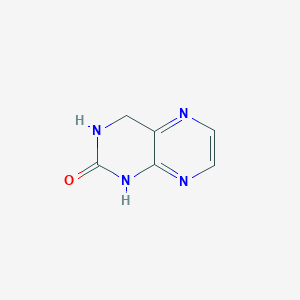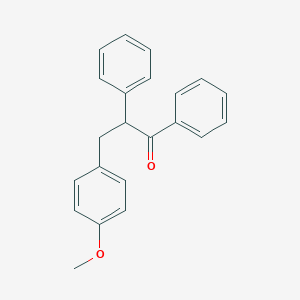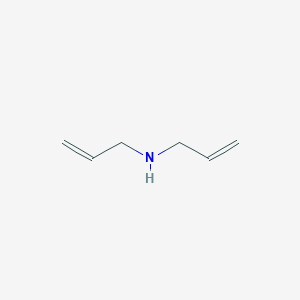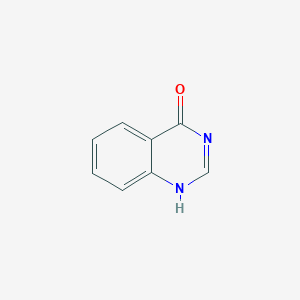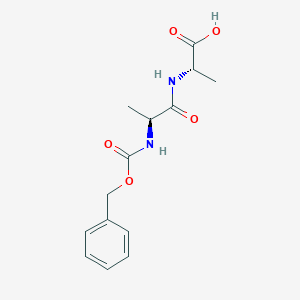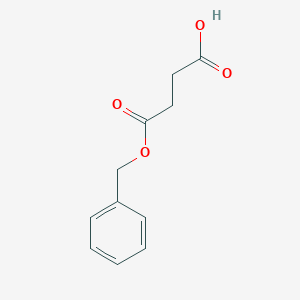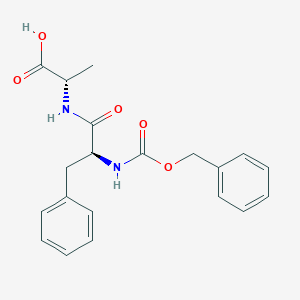
Guanosine-5'-diphosphate
概要
説明
Guanosine-5’-diphosphate (GDP) is a purine ribonucleoside 5’-diphosphate . It results from the formal condensation of the hydroxy group at the 5’ position of guanosine with pyrophosphoric acid . GDP plays a role as an Escherichia coli metabolite, a mouse metabolite, and an uncoupling protein inhibitor .
Synthesis Analysis
GDP can be synthesized efficiently through a one-pot three-enzyme process . This process involves an N-acetylhexosamine 1-kinase from Bifidobacterium infantis (NahK_15697), a GDP-mannose pyrophosphorylase from Pyrococcus furiosus (PFManC), and an Escherichia coli inorganic pyrophosphatase (EcPpA) .Molecular Structure Analysis
The molecular formula of GDP is C10H15N5O11P2 . The IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate . The molecular weight is 443.20 g/mol .Chemical Reactions Analysis
GDP can be involved in various chemical reactions. For instance, it can be used as a substrate of pyruvate kinase to produce GTP in support of RNA biosynthesis . Moreover, GDP can be converted to guanosine 3’-diphosphate 5’-triphosphate .Physical And Chemical Properties Analysis
GDP is a powder that is soluble in water . The solubility in water is 50 mg/mL, clear, colorless . It should be stored at −20°C .科学的研究の応用
Application in Microbiology
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
Guanosine 5′-diphosphate-3′-diphosphate (ppGpp) is a small molecule nucleotide alarmone that can accumulate under the amino acid starvation state and trigger the stringent response . This study reported the extraction of ppGpp from the Gram-positive bacteria Clavibacter michiganensis .
Methods of Application or Experimental Procedures
The extraction of ppGpp from the bacteria was done through methods using formic acid, lysozyme, or methanol . Following extraction, ppGpp was detected through ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Results or Outcomes
The methanol method showed the highest extraction efficiency for ppGpp among the three methods tested . The results showed that ppGpp concentrations in SHX-treated samples were 15.645 nM, 17.656 nM, 20.372 nM, and 19.280 nM at 0 min, 15 min, 30 min and 1 h, respectively, when detected using LC-MS/MS .
Application in Biotechnological Products and Process Engineering
Specific Scientific Field
This application falls under the field of Biotechnological Products and Process Engineering .
Summary of the Application
Guanosine 5′-triphosphate (GTP) is the key substrate for biosynthesis of guanosine 5′-diphosphate (GDP)-l-fucose . This study attempted to improve GDP-l-fucose production by manipulating the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-l-fucose .
Methods of Application or Experimental Procedures
The effects of overexpression of inosine 5′-monophosphate (IMP) dehydrogenase, guanosine 5′-monophosphate (GMP) synthetase (GuaB and GuaA), GMP reductase (GuaC) and guanosine–inosine kinase (Gsk) on GDP-l-fucose production were investigated in a series of fed-batch fermentations .
Results or Outcomes
Overexpression of Gsk led to a significant improvement of GDP-l-fucose production . Maximum GDP-l-fucose concentration of 305.5±5.3 mg l−1 was obtained in the pH-stat fed-batch fermentation of recombinant E. coli-overexpressing Gsk .
Application in Cell Signaling
Specific Scientific Field
This application falls under the field of Cell Signaling .
Summary of the Application
Guanosine-5’-diphosphate disodium salt is used to study cell signaling processes mediated by guanine nucleotide exchange factors .
Methods of Application or Experimental Procedures
The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors .
Results or Outcomes
The outcomes of these studies contribute to a better understanding of cell signaling processes and the role of guanine nucleotide exchange factors .
Application in G-Protein Coupled Receptors Study
Specific Scientific Field
This application falls under the field of G-Protein Coupled Receptors Study .
Summary of the Application
Guanosine-5’-diphosphate disodium salt is used to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors .
Methods of Application or Experimental Procedures
The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases .
Results or Outcomes
The outcomes of these studies contribute to a better understanding of G-protein coupled receptors and their associated GTPases .
Application in Escherichia coli SpoT Domains
Specific Scientific Field
This application falls under the field of Bioscience, Biotechnology, and Biochemistry .
Summary of the Application
Escherichia coli SpoT protein, with 702 amino acid residues, is a bifunctional enzyme catalyzing both guanosine 5′-diphosphate 3′-diphosphate (ppGpp) degradation and its synthesis .
Methods of Application or Experimental Procedures
The methods involve investigating how many domains are included in SpoT protein, by limited hydrolysis of the protein with serine proteases, α-chymotrypsin, and elastase .
Results or Outcomes
The results indicate that ppGpp synthetic activities could be restricted in the N-terminal half domain .
Safety And Hazards
将来の方向性
GDP plays an important role in the synthesis of fucosylated oligosaccharides, such as fucosylated human milk oligosaccharides, which play important roles in physiological and pathological processes . Therefore, the study of GDP has potential implications for understanding and treating various diseases.
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163254 | |
| Record name | Guanosine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanosine diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Guanosine-5'-diphosphate | |
CAS RN |
146-91-8, 157420-46-7 | |
| Record name | GDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine-5'-Diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine diphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



